![molecular formula C22H13F3N2O3 B2960882 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 313379-32-7](/img/structure/B2960882.png)

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

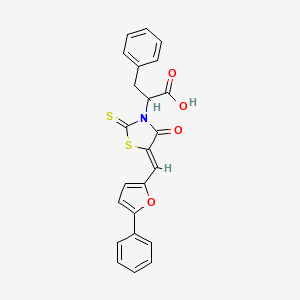

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as Compound 1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

科学的研究の応用

Antioxidative Potential and Green Synthesis

A study conducted by Milovanović et al. (2020) explored the green synthesis of benzamide-dioxoisoindoline derivatives, highlighting their antioxidative potential. This research is significant as it demonstrates the utility of these compounds in potentially mitigating oxidative stress within living cells, which is a critical factor in various chronic diseases. The compounds were synthesized using ultrasound irradiation in water, emphasizing an eco-friendly approach to chemical synthesis (Milovanović et al., 2020).

Advancements in Polyamide Synthesis

Research by Yokozawa et al. (2002) introduced a novel methodology for synthesizing well-defined aromatic polyamides, incorporating elements that could potentially relate to the structural functionality of 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide. This work is crucial for developing new materials with enhanced properties for various applications, including electronics and biomedical devices (Yokozawa et al., 2002).

Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and evaluated their anti-tubercular activity. This study indicates the potential application of such compounds in developing new treatments for tuberculosis, a significant global health challenge. The research also highlights the non-cytotoxic nature of these compounds, underscoring their safety profile (Nimbalkar et al., 2018).

Antiepileptic Activity

A study by Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides and evaluated their antiepileptic activity. The findings suggest that certain compounds significantly increased seizure latency times in mice, comparable to the effects of standard antiepileptic drugs. This research opens new avenues for developing effective treatments for epilepsy (Asadollahi et al., 2019).

HIV Integrase Inhibition

Wadhwa et al. (2019) synthesized and tested novel derivatives of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide for their ability to inhibit HIV-1 integrase. Several compounds demonstrated significant inhibition, presenting a new class of HIV-1 integrase inhibitors. This research contributes to the ongoing search for more effective HIV treatments (Wadhwa et al., 2019).

作用機序

Target of Action

The primary targets of the compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

特性

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2O3/c23-22(24,25)14-4-3-5-15(12-14)26-19(28)13-8-10-16(11-9-13)27-20(29)17-6-1-2-7-18(17)21(27)30/h1-12H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNNTFXIKZSNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960802.png)

![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)

amine hydrochloride](/img/structure/B2960808.png)

![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2960814.png)

![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)